![molecular formula C18H17ClF3NO2 B5250972 3-butoxy-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5250972.png)
3-butoxy-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C18H17ClF3NO2. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications, particularly in pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of 3-butoxy-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)aniline. This intermediate is obtained through the nitration of 2-chloro-5-(trifluoromethyl)benzene, followed by reduction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
3-butoxy-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The benzamide moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: The trifluoromethyl group can be involved in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-butoxy-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Agrochemicals: The trifluoromethyl group enhances the compound’s activity as a pesticide or herbicide, providing better efficacy and environmental stability.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism of action of 3-butoxy-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application, such as inhibition of enzymes in pharmaceuticals or disruption of biological processes in pests .
Comparaison Avec Des Composés Similaires
3-butoxy-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide can be compared with other similar compounds, such as:
2-chloro-5-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and chloro groups but lacks the benzamide moiety, resulting in different chemical properties and applications.
3-butoxybenzoic acid: This compound contains the butoxy group but lacks the trifluoromethyl and chloro groups, leading to different reactivity and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
3-butoxy-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO2/c1-2-3-9-25-14-6-4-5-12(10-14)17(24)23-16-11-13(18(20,21)22)7-8-15(16)19/h4-8,10-11H,2-3,9H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHXJUMIHTWOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5250893.png)
![1-(1-cyclopenten-1-ylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5250899.png)
![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(1,3-thiazol-2-ylmethyl)-3-piperidinol](/img/structure/B5250909.png)
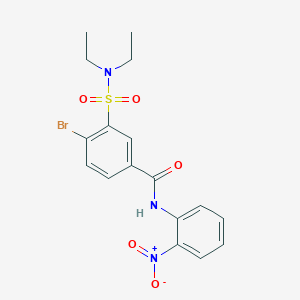
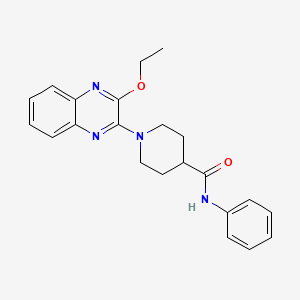
![methyl 4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B5250933.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5250934.png)
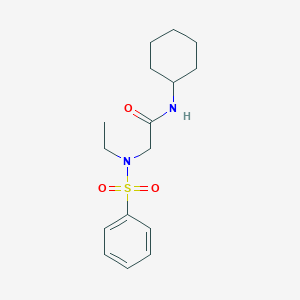
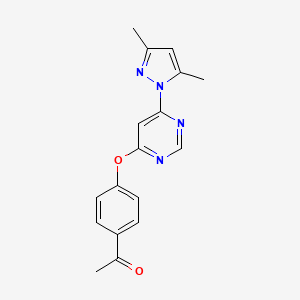
![(5E)-5-[(2-Fluorophenyl)methylidene]-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5250959.png)
![N-[1-[(3-chloro-2-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5250966.png)
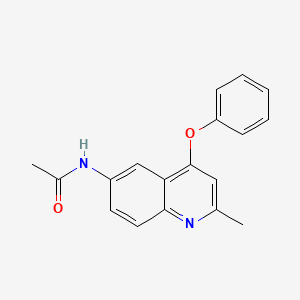
![1-(2,6-difluorobenzyl)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5250985.png)
![1-[4-({4-[(2-hydroxyethyl)amino]-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl]ethanone](/img/structure/B5250996.png)
